Liroldine is sourced from various chemical databases, including PubChem and ChemIDplus, which provide comprehensive data on its chemical properties and potential applications. As a member of the broader class of organic compounds, Liroldine can be classified based on its structural features and functional groups. Its classification helps researchers understand its reactivity and potential interactions with biological systems.
The synthesis of Liroldine typically involves several established methods that are common in organic chemistry. These methods include:
The synthetic routes often employ various reagents and conditions tailored to optimize yield and purity. Common reagents include oxidizing agents like potassium permanganate for oxidation reactions and reducing agents such as lithium aluminum hydride for reduction processes. The choice of reagents significantly influences the efficiency of the synthesis and the characteristics of the final product.
Liroldine's molecular structure can be described through its chemical formula, which reveals the arrangement of atoms within the molecule. While specific structural diagrams are not provided here, detailed structural information can be accessed through chemical databases like PubChem.
Liroldine participates in several key chemical reactions that are vital for its application in research:
The outcomes of these reactions depend heavily on the specific conditions employed during synthesis, including temperature, solvent choice, and reaction time.
The mechanism of action for Liroldine, particularly regarding its antiamoebic activity, involves interaction at the cellular level with amoebic pathogens. While detailed mechanisms are still under investigation, it is hypothesized that Liroldine disrupts essential metabolic processes within amoebae, leading to cell death or inhibition of growth. This property makes it a candidate for further development in treating amoebic infections.
Liroldine exhibits certain physical characteristics that are essential for its identification and application in laboratory settings:
The chemical properties of Liroldine include:
Understanding these properties aids researchers in predicting how Liroldine will behave under different experimental conditions.
Liroldine has several significant applications across different scientific fields:
The evolution of antiamoebic chemotherapy spans several distinct eras defined by pharmacological breakthroughs:
Plant Alkaloids (Early 20th Century): Emetine, derived from Cephaelis ipecacuanha (Brazil root), served as the primary treatment for severe amoebiasis from 1912 through the mid-20th century. Its potent tissue amoebicidal activity was counterbalanced by significant cardiotoxicity, motivating the development of marginally safer analogues like dehydroemetine [6].
Halogenated Quinolines (Mid-20th Century): Compounds like iodoquinol and clioquinol gained popularity as luminal amoebicides but were later implicated in subacute myelo-optic neuropathy (SMON), leading to severe restrictions on their clinical use [6].
4-Aminoquinolines and Antibiotics (Post-1940s): Chloroquine emerged as a safer alternative for hepatic amoebiasis, while tetracyclines provided adjunctive activity against intestinal bacterial flora supporting amoebic growth [6].
Nitroimidazole Era (Post-1960s): Metronidazole revolutionized therapy by offering efficacy against both intestinal and extraintestinal amoebiasis with superior tolerability. Its derivatives (tinidazole, secnidazole, ornidazole) improved pharmacokinetics but share a common mechanism vulnerable to emerging resistance [3] [6] [8].
Table 1: Historical Development of Major Antiamoebic Drug Classes
Era | Drug Class | Representative Agents | Primary Therapeutic Role | Key Limitations |
---|---|---|---|---|
Pre-1960 | Alkaloids | Emetine, Dehydroemetine | Tissue amoebicide | Cardiotoxicity, narrow therapeutic index |
8-Hydroxyquinolines | Iodoquinol, Clioquinol | Luminal amoebicide | SMON neuropathy, limited tissue activity | |
Post-1940 | 4-Aminoquinolines | Chloroquine | Hepatic amoebiasis | No intestinal efficacy |
Antibiotics | Tetracyclines | Adjunctive luminal agent | Indirect action, antimicrobial resistance | |
Post-1960 | Nitroimidazoles | Metronidazole, Tinidazole | Systemic + luminal amoebicide | Emerging resistance, neurological side effects |
Liroldine (research code HL 707) emerged from targeted synthetic efforts to develop non-nitroimidazole compounds with dual intestinal and extraintestinal efficacy. Its core structure features a diphenyl backbone symmetrically substituted with fluorine at the 3,3'-positions and pyrrolidine-derived imine groups at the 4,4'-positions (Figure 1) [1]. This configuration confers:
Table 2: Molecular Characteristics of Liroldine
Property | Description | Theoretical Implication |
---|---|---|
Core Structure | 3,3'-Fluro-4,4'-di-(pyrrolidine-2-ylidene amino)-diphenyl | Symmetric design promotes target engagement |
Key Functional Groups | Fluorophenyl rings, pyrrolidine-imine moieties | Enhanced membrane penetration and electron affinity |
Molecular Weight | 354.4 g/mol (calculated) | Favorable for tissue distribution |
Computed LUMO* Energy | -0.94 eV (estimated) | Within optimal range (-1.34 to -0.54 eV) for antiamoebic activity [10] |
LUMO: Lowest Unoccupied Molecular Orbital |
Preclinical validation demonstrated Liroldine's exceptional in vivo efficacy across multiple infection models. In golden hamsters with experimentally induced hepatic amoebiasis, Liroldine exhibited comparable activity to nitroimidazoles in reducing abscess formation and parasite burden. More strikingly, in Wistar rats with intestinal amoebiasis, Liroldine achieved superior parasite clearance rates versus metronidazole and chloroquine, with efficacy approaching that of diloxanide furoate (a luminal-specific agent) [1]. Acute toxicity studies in mice established an LD₅₀ of 910 mg/kg orally and 940 mg/kg intraperitoneally, indicating a favorable therapeutic window relative to emetine (LD₅₀ <50 mg/kg) [1] [6].
Liroldine's therapeutic significance extends beyond its direct antiamoebic activity to address three critical challenges in antiprotozoal chemotherapy:
Drug Resistance Mitigation: Protozoan parasites employ sophisticated resistance mechanisms including antigenic variation, intracellular sequestration, and drug efflux/inactivation [2]. Entamoeba histolytica clinical isolates increasingly exhibit reduced susceptibility to metronidazole (IC₅₀ shifting from 9.5 µM in reference strains to 13.2 µM in recent isolates) [8]. Liroldine's distinct chemical scaffold bypasses nitroreductase-dependent activation, retaining efficacy against isolates with diminished nitroimidazole sensitivity.
Dual Intestinal-Extraintestinal Activity: Current treatment regimens require combination therapy (e.g., metronidazole plus diloxanide furoate) to address both invasive trophozoites and luminal cysts. Liroldine's single-agent efficacy across hepatic and intestinal compartments simplifies therapeutic protocols, enhancing adherence in endemic regions [1] [6].
Immunomodulatory Potential: Protozoan infections evade host defenses through immunosuppressive strategies including cytokine dysregulation (e.g., TH1/TH2 imbalance) and antigenic masking [2] [5]. While Liroldine's primary mechanism is direct amoebicidal action, its fluorine substituents may influence host-parasite immune interactions—an area warranting further investigation.
Table 3: Comparative Efficacy of Liroldine Against Experimental Amoebiasis
Infection Model | Comparator Drugs | Liroldine Efficacy | Reference |
---|---|---|---|
Hepatic amoebiasis (Golden hamster) | Metronidazole, Tinidazole | Comparable abscess resolution | [1] |
Intestinal amoebiasis (Wistar rat) | Metronidazole, Chloroquine | Superior trophozoite clearance | [1] |
Paromomycin | Comparable to reference luminal agent | [1] | |
Diloxanide furoate | Marginally inferior | [1] | |
In vitro trophozoite viability (Clinical isolates) | Metronidazole, Tinidazole | IC₅₀ 12.4-13.2 µM vs 9.5-12.4 µM for nitroimidazoles | [1] [8] |
The compound's mechanistic differentiation from existing agents positions it as a next-generation therapeutic candidate. Whereas nitroimidazoles generate cytotoxic radicals upon nitroreduction, and emetine inhibits protein synthesis, Liroldine's pyrrolidine-imine moieties likely disrupt electron transport or membrane integrity through interactions with parasitic ferredoxin-like proteins [1] [10]. Computational modeling indicates that the LUMO electron density localized on its imidazole ring facilitates selective bioactivation within amoebic organelles [10]. This distinct mechanism underpins its activity against nitroimidazole-tolerant parasites observed in preclinical studies.
Liroldine exemplifies the potential of rational drug design in antiprotozoal chemotherapy. Its development trajectory—from synthetic azole derivative to preclinical candidate—highlights how structural insights (e.g., fluorine positioning for enhanced membrane permeability, conjugated imines for target engagement) can address pharmacological limitations of historical agents [10]. Future research directions include mechanistic elucidation at the molecular level, assessment against dormant cyst forms, and evaluation in polymicrobial infection models reflecting field conditions where intestinal protozoan co-infections (e.g., Giardia, Blastocystis) occur in 31% of cases [7] [9].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0